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Compound of Interest

Compound Name: 2-Chloropyridine-4-boronic acid

Cat. No.: B144568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloropyridine-4-boronic acid, a key building block in medicinal chemistry and organic

synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental

protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data
While comprehensive, publicly available spectra for 2-Chloropyridine-4-boronic acid are

limited, the following tables summarize the expected and reported data based on analysis of

the compound's structure and data from closely related analogues.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.40 d ~5.0 H-6

~7.85 d ~5.0 H-5

~7.75 s - H-3

~8.2 (broad s) s - B(OH)₂
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Note: Predicted values are based on the analysis of similar pyridine and boronic acid

derivatives. The broad singlet for the boronic acid protons is characteristic and its chemical shift

can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~152.0 C-2

~148.0 (broad) C-4

~140.0 C-6

~125.0 C-5

~122.0 C-3

Note: The carbon atom attached to the boron (C-4) is expected to show a broad signal due to

quadrupolar relaxation of the boron nucleus.

Table 3: IR Spectral Data (Predicted Key Absorptions)
Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad, Strong
O-H stretch (boronic acid,

hydrogen-bonded)

~1600, ~1560, ~1470 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1350 Strong B-O stretch

~1090 Strong C-B stretch

~850 Strong
C-H out-of-plane bend

(aromatic)

~750 Strong C-Cl stretch

Table 4: Mass Spectrometry Data (Predicted)
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m/z Interpretation

157/159
[M]⁺ Molecular ion (showing isotopic pattern for

Cl)

139/141 [M-H₂O]⁺

113/115 [M-B(OH)₂]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with

an approximate ratio of 3:1.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Chloropyridine-4-boronic acid in 0.6-0.8 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of

base to aid dissolution). Boronic acids have a tendency to form anhydrides (boroxines),

which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol can

help to break up these oligomeric species.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 0-10

ppm.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0-

160 ppm.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 2-Chloropyridine-4-boronic acid is a solid, the Attenuated Total

Reflectance (ATR) technique is the most straightforward method. Place a small amount of

the solid powder directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply consistent pressure to the sample to ensure good contact with the crystal.

Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-Chloropyridine-4-boronic acid
(approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is

recommended for this polar molecule.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Acquire data in both positive and negative ion modes to determine the best ionization

conditions.

Set the mass range to scan from m/z 50 to 300.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve a stable signal and minimize in-source fragmentation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Chloropyridine-4-boronic acid.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyridine-4-boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144568#spectroscopic-data-for-2-chloropyridine-4-
boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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